
(1S,3R,4S)-Ethyl 4-Amino-3-((tert-butoxycarbonyl) amino)cyclohexanecarboxylate Oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,3R,4S)-4-アミノ-3-((tert-ブトキシカルボニル)アミノ)シクロヘキサンカルボン酸エチル オキサレートは、医薬品化学、有機合成、材料科学など、様々な分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、独自の立体化学と官能基によって特徴付けられ、医薬品やその他の生物活性分子の合成における貴重な中間体となっています。
製法
合成経路と反応条件
(1S,3R,4S)-4-アミノ-3-((tert-ブトキシカルボニル)アミノ)シクロヘキサンカルボン酸エチル オキサレートの合成は、一般的に、容易に入手可能な出発物質から始まる複数の手順を伴います。一般的な合成経路には、以下が含まれます。
シクロヘキサン環の形成: 最初のステップは、ディールス・アルダー反応またはその他の環化法によるシクロヘキサン環の形成です。
官能基の導入: その後のステップは、アミノ基とカルボン酸基の導入を伴います。これは、アミノ化やエステル化などの選択的官能基化反応によって達成できます。
保護と脱保護のステップ: tert-ブトキシカルボニル(Boc)基は、合成中にアミノ基を保護するためにしばしば使用されます。この保護は、望ましくない副反応を防ぐために重要です。
最終的なカップリングとオキサレートの形成: 最後のステップは、中間体をシュウ酸とカップリングさせて、オキサレート塩を形成することです。
工業生産方法
工業的な設定では、この化合物の製造は、収率と純度を最大化する反応条件の最適化を伴います。これには、以下が含まれます。
反応温度と時間の最適化: 反応が最適な温度で、適切な期間行われるように確保して、高収率を達成します。
触媒の使用: 反応速度と選択性を高めるために触媒を使用します。
精製技術: 結晶化、蒸留、クロマトグラフィーなどの技術を使用して、最終生成物を精製します。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,4S)-Ethyl 4-Amino-3-((tert-butoxycarbonyl) amino)cyclohexanecarboxylate Oxalate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Cyclohexane Ring: The initial step involves the formation of the cyclohexane ring through a Diels-Alder reaction or other cyclization methods.
Introduction of Functional Groups: Subsequent steps involve the introduction of the amino and carboxylate groups. This can be achieved through selective functionalization reactions such as amination and esterification.
Protection and Deprotection Steps: The tert-butoxycarbonyl (Boc) group is often used to protect the amino group during the synthesis. This protection is crucial to prevent unwanted side reactions.
Final Coupling and Oxalate Formation: The final step involves coupling the intermediate with oxalic acid to form the oxalate salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the reaction conditions to maximize yield and purity. This includes:
Optimization of Reaction Temperature and Time: Ensuring the reactions occur at optimal temperatures and for the appropriate duration to achieve high yields.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
反応の種類
(1S,3R,4S)-4-アミノ-3-((tert-ブトキシカルボニル)アミノ)シクロヘキサンカルボン酸エチル オキサレートは、以下を含む様々な化学反応を起こす可能性があります。
酸化: この化合物は、対応するオキソ誘導体を生成するために酸化できます。
還元: 還元反応は、カルボン酸基をアルコールまたは他の還元型に変換できます。
置換: 求核置換反応は、アミノ基またはエステル基を他の官能基と置換できます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム (KMnO₄)、三酸化クロム (CrO₃)。
還元剤: 水素化リチウムアルミニウム (LiAlH₄)、水素化ホウ素ナトリウム (NaBH₄)。
求核剤: アンモニア (NH₃)、第一級アミン、その他の求核種。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はケトンまたはアルデヒドを生成する可能性があり、一方、還元はアルコールを生成する可能性があります。
科学研究への応用
化学
化学では、この化合物はより複雑な分子の合成における中間体として役立ちます。その独自の立体化学は、キラル合成のための貴重なビルディングブロックとなります。
生物学
生物学的研究では、この化合物の誘導体は、アミノ基とカルボン酸基のために、酵素相互作用やタンパク質結合を研究するために使用できます。
医学
医薬品化学では、(1S,3R,4S)-4-アミノ-3-((tert-ブトキシカルボニル)アミノ)シクロヘキサンカルボン酸エチル オキサレートは、特に神経学的および炎症性疾患を標的とした医薬品の前駆体としての可能性が検討されています。
産業
産業分野では、この化合物は、特定の立体化学的配置を必要とするポリマーやその他の材料の製造に使用できます。
科学的研究の応用
Chemistry
In chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique stereochemistry makes it a valuable building block for chiral synthesis.
Biology
In biological research, derivatives of this compound can be used to study enzyme interactions and protein binding due to its amino and carboxylate groups.
Medicine
In medicinal chemistry, (1S,3R,4S)-Ethyl 4-Amino-3-((tert-butoxycarbonyl) amino)cyclohexanecarboxylate Oxalate is explored for its potential as a precursor to pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials that require specific stereochemical configurations.
作用機序
(1S,3R,4S)-4-アミノ-3-((tert-ブトキシカルボニル)アミノ)シクロヘキサンカルボン酸エチル オキサレートの作用機序には、酵素や受容体などの分子標的との相互作用が関与しています。この化合物のアミノ基は活性部位と水素結合を形成でき、一方、カルボン酸基はイオン相互作用に関与できます。これらの相互作用は、酵素や受容体の活性を調節し、様々な生物学的効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物
(1S,3R,4S)-4-アミノ-3-((tert-ブトキシカルボニル)アミノ)シクロヘキサンカルボン酸エチル: この化合物のオキサレート以外の形態。
(1S,3R,4S)-4-アミノ-3-((tert-ブトキシカルボニル)アミノ)シクロヘキサンカルボン酸メチル: エチルエステルではなくメチルエステルを持つ類似の化合物。
(1S,3R,4S)-4-アミノ-3-((tert-ブトキシカルボニル)アミノ)シクロヘキサンカルボン酸エチル ハイドロクロリド: 塩酸塩形態。
独自性
この化合物のオキサレート形態は、特定の用途で有利となる可能性のある、向上した溶解性と安定性によって、ユニークです。さらに、この化合物の特定の立体化学は、生物学的標的との明確な相互作用を提供し、研究開発における貴重なツールとなっています。
類似化合物との比較
Similar Compounds
(1S,3R,4S)-Ethyl 4-Amino-3-((tert-butoxycarbonyl) amino)cyclohexanecarboxylate: The non-oxalate form of the compound.
(1S,3R,4S)-Methyl 4-Amino-3-((tert-butoxycarbonyl) amino)cyclohexanecarboxylate: A similar compound with a methyl ester instead of an ethyl ester.
(1S,3R,4S)-Ethyl 4-Amino-3-((tert-butoxycarbonyl) amino)cyclohexanecarboxylate Hydrochloride: The hydrochloride salt form.
Uniqueness
The oxalate form of the compound is unique due to its enhanced solubility and stability, which can be advantageous in certain applications. Additionally, the specific stereochemistry of the compound provides distinct interactions with biological targets, making it a valuable tool in research and development.
特性
IUPAC Name |
ethyl 4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4.C2H2O4/c1-5-19-12(17)9-6-7-10(15)11(8-9)16-13(18)20-14(2,3)4;3-1(4)2(5)6/h9-11H,5-8,15H2,1-4H3,(H,16,18);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOSYRSTVVOEEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)N.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




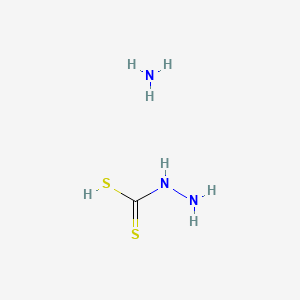
![Ethyl[2-(methylsulfanyl)ethyl]amine](/img/structure/B12088929.png)
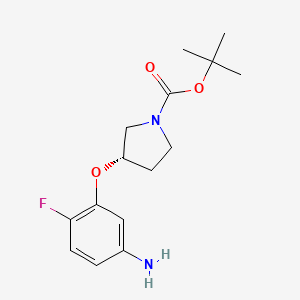
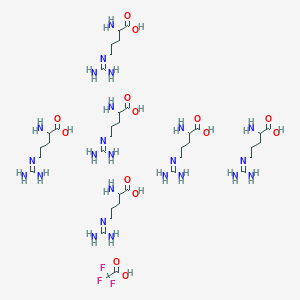
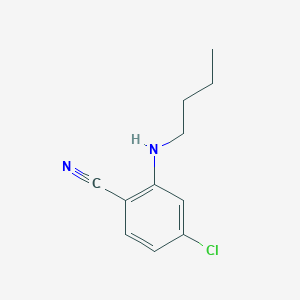

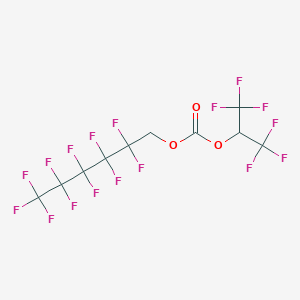

![3-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]propane-1,2-diol](/img/structure/B12088977.png)

